molecular formula C21H29NO B1385355 4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline CAS No. 1040689-62-0

4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline

Cat. No. B1385355
CAS RN: 1040689-62-0
M. Wt: 311.5 g/mol
InChI Key: HNZXFOICIWQMFO-UHFFFAOYSA-N
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Description

“4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline” is likely an organic compound containing aniline, isopropylbenzyl, and isopentyloxy groups. Anilines are derivatives of ammonia in which one or more hydrogen atoms have been replaced by an aryl group. They are often used in the production of dyes and drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the isopentyloxy and isopropylbenzyl groups to the aniline molecule. This could potentially be achieved through substitution reactions, but the exact methods would depend on various factors .


Molecular Structure Analysis

The molecular formula of “4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline” is C21H29NO, with a molecular weight of 311.46 . The structure would include an aniline group, with the isopentyloxy and isopropylbenzyl groups attached at the 4th position .


Chemical Reactions Analysis

The chemical reactions of “4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline” would depend on the conditions and reagents present. Anilines, in general, can undergo reactions such as acylation, alkylation, and diazotization .

Scientific Research Applications

Liquid Crystalline Properties

Research on compounds structurally related to 4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline has focused on their mesomorphic properties, particularly in the context of liquid crystals. For example, a study by Yeap et al. (2012) explored the liquid crystalline properties of 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines, revealing how the bromopropyloxy chain affects their mesomorphic characteristics (Yeap, Ooi, Kubo, & Ito, 2012). Another study by Sakagami et al. (2002) investigated similar compounds and noted the impact of substituents on the occurrence of smectic C and nematic phases in liquid crystals (Sakagami, Koga, & Takase, 2002).

Vibrational and Structural Analysis

The vibrational and structural characteristics of related anilines have also been a subject of interest. For instance, research by Subi et al. (2022) on 4-Methoxy-N-(nitrobenzylidene)-aniline involved vibrational analysis and molecular dynamic simulation to understand the compound's structural and antimicrobial properties (Subi, Dhas, Balachandran, & Joe, 2022). In addition, Batista et al. (2017) synthesized and characterized 4-Acetyl-N-(4-methoxybenzylidene)aniline, using computational studies to predict its pharmacokinetic properties and potential applications in treating various medical conditions (Batista, Cruz, Doriguetto, Torres, Almeida, & Camps, 2017).

Applications in Drug Design and Disease Treatment

Significant research has been directed towards the potential of related anilines in drug design and disease treatment. For example, Srivastava et al. (2019) designed N-(4-phenoxybenzyl)aniline derivatives to inhibit acetylcholinesterase and combat Alzheimer's disease (Srivastava, Tripathi, Sharma, & Shrivastava, 2019).

Sensing Applications

Research also extends to the application of related compounds in sensing technologies. Jin and Yan (2021) developed a metal-organic framework modified with N-methylation for the detection of 4-Aminophenol, a biomarker for aniline in urine, showcasing the compound's potential in health monitoring and diagnosis (Jin & Yan, 2021).

Synthesis and Material Science

Further studies have focused on the synthesis and material science applications of related anilines. The work by Qingwen (2011) on the synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline highlights advancements in chemical processes, emphasizing the potential for industrial production (Qingwen, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many aniline derivatives have biological activity and are used in pharmaceuticals .

Safety and Hazards

The safety and hazards of “4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline” would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for “4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline” would depend on its properties and activity. It could potentially be explored for use in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

4-(3-methylbutoxy)-N-[(4-propan-2-ylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-16(2)13-14-23-21-11-9-20(10-12-21)22-15-18-5-7-19(8-6-18)17(3)4/h5-12,16-17,22H,13-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZXFOICIWQMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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